Cas no 2137572-91-7 (5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde)
5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde
- EN300-726245
- 2137572-91-7
- 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde
-
- Inchi: 1S/C9H9F2NOS/c10-9(11)6-3-12(4-6)8-2-1-7(5-13)14-8/h1-2,5-6,9H,3-4H2
- InChI Key: MSMOXZUMVDWUOT-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N1CC(C(F)F)C1
Computed Properties
- Exact Mass: 217.03729141g/mol
- Monoisotopic Mass: 217.03729141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 48.6Ų
5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-726245-0.05g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 0.05g |
$1344.0 | 2023-05-29 | ||
| Enamine | EN300-726245-0.1g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 0.1g |
$1408.0 | 2023-05-29 | ||
| Enamine | EN300-726245-0.25g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 0.25g |
$1472.0 | 2023-05-29 | ||
| Enamine | EN300-726245-0.5g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 0.5g |
$1536.0 | 2023-05-29 | ||
| Enamine | EN300-726245-1.0g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 1g |
$1599.0 | 2023-05-29 | ||
| Enamine | EN300-726245-2.5g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 2.5g |
$3136.0 | 2023-05-29 | ||
| Enamine | EN300-726245-5.0g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 5g |
$4641.0 | 2023-05-29 | ||
| Enamine | EN300-726245-10.0g |
5-[3-(difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde |
2137572-91-7 | 10g |
$6882.0 | 2023-05-29 |
5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde
Introduction to 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde (CAS No. 2137572-91-7)
5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137572-91-7, represents a fascinating intersection of heterocyclic chemistry and functional group manipulation. The presence of both thiophene and azetidine moieties in its structure endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery.
The molecular structure of 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde consists of a thiophene ring linked to an aldehyde group at the 2-position, with an azetidine ring substituted at the 3-position of the thiophene. The introduction of a difluoromethyl group into the azetidine ring adds an additional layer of complexity, influencing both the electronic properties and potential biological activities of the compound. This structural motif is particularly intriguing due to its potential to interact with biological targets in novel ways, making it a valuable scaffold for medicinal chemists.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific enzymes or receptors involved in various diseases. The aldehyde functionality in 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde provides a reactive site for further derivatization, allowing for the creation of libraries of compounds with tailored biological activities. This reactivity has been exploited in several synthetic strategies aimed at generating novel pharmacophores.
One of the most compelling aspects of this compound is its potential application in the development of therapeutic agents. The combination of the thiophene and azetidine rings suggests that it may exhibit properties suitable for use as an intermediate in the synthesis of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. Recent studies have begun to explore the pharmacological profile of related compounds, providing insights into their mechanisms of action and potential therapeutic benefits.
The difluoromethyl group is a well-known pharmacophore that can enhance metabolic stability and binding affinity. Its incorporation into the azetidine ring of 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde may contribute to improved pharmacokinetic properties, which are crucial for the success of any drug candidate. Furthermore, the presence of both aromatic and saturated rings in its structure allows for diverse interactions with biological targets, making it a versatile scaffold for drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with unprecedented accuracy. These tools have been instrumental in guiding the design and optimization of compounds like 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde. By leveraging molecular docking simulations and virtual screening techniques, scientists can identify potential lead compounds more efficiently than ever before.
The synthesis of complex organic molecules like 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde presents significant challenges due to the intricate interplay between functional groups and reaction conditions. However, recent innovations in synthetic methodologies have made it possible to construct such molecules with greater precision and efficiency. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have played a crucial role in facilitating these syntheses.
The potential applications of 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science, particularly in the development of advanced polymers and functional materials. The ability to incorporate such diverse structural motifs into a single molecule opens up new possibilities for creating materials with tailored properties.
In conclusion, 5-[3-(Difluoromethyl)azetidin-1-yl]thiophene-2-carbaldehyde (CAS No. 2137572-91-7) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and potential applications make it a valuable compound for further exploration. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents and functional materials.
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